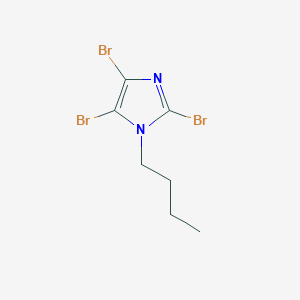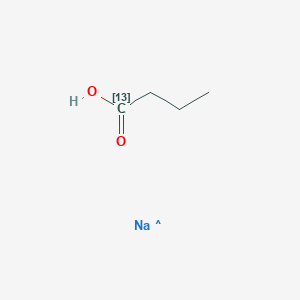
Sodium Butyrate (1-13C, 99%)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium butyrate-1-13C: is a labeled compound where the carbon-1 position of butyrate is replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for sodium butyrate-1-13C is CH3(CH2)213CO2Na, and it has a molecular weight of 111.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium butyrate-1-13C typically involves the reaction of butyric acid-1-13C with sodium hydroxide. The process can be summarized as follows:
Reactants: Butyric acid-1-13C and sodium hydroxide.
Reaction: The butyric acid-1-13C is added dropwise to an aqueous solution of sodium hydroxide.
Conditions: The reaction is carried out under controlled temperature and stirring conditions to ensure complete neutralization.
Product Isolation: After the reaction is complete, the water is evaporated, and the product is dried to obtain sodium butyrate-1-13C.
Industrial Production Methods
In industrial settings, the production of sodium butyrate-1-13C follows a similar process but on a larger scale. Special drying equipment is used to ensure fewer side reaction impurities and to facilitate large-scale production. The yield of this process can be higher than 98% .
Análisis De Reacciones Químicas
Types of Reactions
Sodium butyrate-1-13C undergoes various chemical reactions, including:
Oxidation: Sodium butyrate-1-13C can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to butanol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium butyrate-1-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some of its applications include:
Chemistry: Used in NMR studies to investigate molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of butyrate in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of labeled compounds for research and development purposes
Mecanismo De Acción
Sodium butyrate-1-13C exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, which affects gene expression by altering chromatin structure. The molecular targets include HDAC1, HDAC2, and HDAC3. This mechanism is crucial in regulating various cellular processes, including cell differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
Sodium butyrate-1-13C can be compared with other similar compounds, such as:
Sodium butyrate-1,2-13C2: Contains two labeled carbon-13 atoms.
Sodium butyrate-2-13C: The carbon-2 position is labeled with carbon-13.
Sodium butyrate-4-13C: The carbon-4 position is labeled with carbon-13.
Uniqueness
The uniqueness of sodium butyrate-1-13C lies in its specific labeling at the carbon-1 position, which makes it particularly useful for studies focusing on the metabolic pathways and mechanisms involving the terminal carbon of butyrate .
Propiedades
Fórmula molecular |
C4H8NaO2 |
|---|---|
Peso molecular |
112.09 g/mol |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/i4+1; |
Clave InChI |
SWEYNHYBJHPVJL-VZHAHHFWSA-N |
SMILES isomérico |
CCC[13C](=O)O.[Na] |
SMILES canónico |
CCCC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14091164.png)
![3-[2-Hydroxy-1-(methylamino)ethyl]phenol](/img/structure/B14091171.png)
![5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14091177.png)
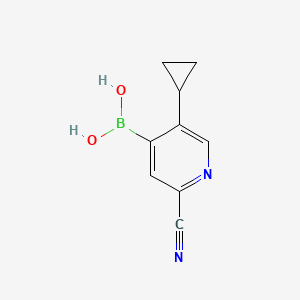
![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14091194.png)
![2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14091213.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)
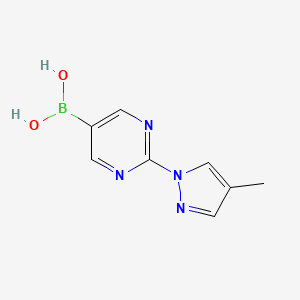
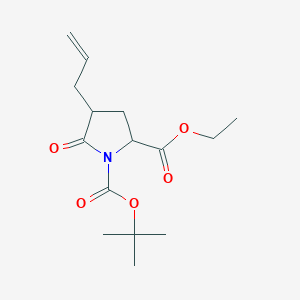
![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
